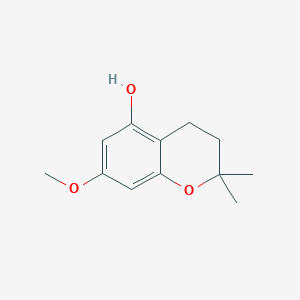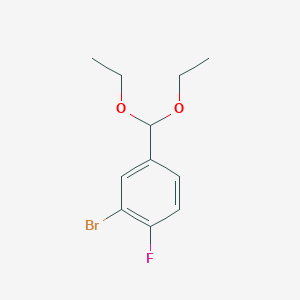
4-Fluorobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobutan-2-one is an organic compound with the molecular formula C4H7FO It is a fluorinated ketone, characterized by the presence of a fluorine atom attached to the second carbon of the butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluorobutan-2-one can be synthesized through several methods. One common approach involves the fluorination of 2-butanone. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds via electrophilic fluorination, where the fluorine atom is introduced to the carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of 4-fluoro-2-butanone may involve the use of more scalable and cost-effective methods. One such method includes the catalytic fluorination of 2-butanone using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-2-butanone oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-fluoro-2-butanone can yield 4-fluoro-2-butanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in 4-fluoro-2-butanone can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydroxide ions (OH-) in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: this compound oxide.
Reduction: 4-Fluoro-2-butanol.
Substitution: Various substituted butanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Fluorinated ketones like 4-fluoro-2-butanone are investigated for their potential as enzyme inhibitors, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-butanone involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, 4-fluoro-2-butanone may act as an inhibitor of enzymes that interact with ketone substrates, potentially altering metabolic pathways and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone:
4-Chloro-2-butanone: A chlorinated analog with similar reactivity but different physical and chemical properties due to the presence of chlorine instead of fluorine.
4-Bromo-2-butanone: A brominated analog that also exhibits unique reactivity patterns compared to its fluorinated counterpart.
Uniqueness
4-Fluorobutan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals derived from 4-fluoro-2-butanone.
Propriétés
Formule moléculaire |
C4H7FO |
|---|---|
Poids moléculaire |
90.10 g/mol |
Nom IUPAC |
4-fluorobutan-2-one |
InChI |
InChI=1S/C4H7FO/c1-4(6)2-3-5/h2-3H2,1H3 |
Clé InChI |
JLBBYMYIYLJFFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















